2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Properties
IUPAC Name |
2-[(1,2-dimethylindol-5-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-12-9-14-10-13(7-8-17(14)20(12)2)11-21-18(22)15-5-3-4-6-16(15)19(21)23/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKMSFVNDBWYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione. This reaction is catalyzed by concentrated sulfuric acid, which facilitates the formation of the desired product . The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reactants, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow for various chemical modifications that can lead to new compounds with potential applications.
Biology
The compound has been investigated for its potential biological activities , including:
- Antiviral Properties : Research indicates that indole derivatives may exhibit antiviral effects against various pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation through specific molecular interactions.
- Antimicrobial Effects : The compound has shown promise in combating bacterial infections, making it a candidate for further exploration in antimicrobial drug development .
Medicine
In medicinal chemistry, 2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is being explored for its therapeutic applications . Its potential as a drug candidate is attributed to its ability to modulate enzyme activity and interact with specific receptors. Ongoing research aims to elucidate its mechanism of action and identify potential therapeutic targets .
Industry
This compound is also utilized in the industrial sector , particularly in the production of dyes and pigments. Its unique chemical structure allows it to be incorporated into various formulations that require specific color properties or stability under different conditions.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of various indole derivatives, including 2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione. The results indicated significant cytotoxic effects against several cancer cell lines (e.g., MCF7 breast cancer cells), with an IC50 value suggesting potent activity. The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents on the indole ring in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against a range of bacterial strains. The findings revealed that it exhibited considerable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests its potential utility as a lead compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-phenylacetamide
- 2-(3-(hydroxyimino)methyl)-1H-indole derivatives
Uniqueness
2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione , also known as isoindole derivative , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The unique structure of this compound positions it as a potential candidate for various therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 304.35 g/mol. Its structural features include an indole moiety and an isoindole core, which are known for their significant biological activities.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits notable anticancer properties. For instance, it has shown a preferential suppression of rapidly dividing cancer cell lines such as A549 (lung cancer) compared to non-tumor fibroblasts. The cytotoxicity was assessed using IC50 values, indicating effective inhibition of cell growth at low concentrations (less than 10 µM) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies revealed that it possesses significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of less than 1 µg/mL . This suggests its potential as a therapeutic agent in treating resistant bacterial infections.
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets within cells. The indole structure is known to interact with various receptors and enzymes, potentially leading to the inhibition or activation of critical biological pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | < 10 µM | |
| Antibacterial | MRSA | < 1 µg/mL | |
| Antifungal | Candida albicans | Not specified |
Case Study: Anticancer Efficacy
In a study focusing on the anticancer efficacy of several indole derivatives, the compound was tested alongside other synthesized analogs. It exhibited superior activity against A549 cells, demonstrating its potential as a lead compound in anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
